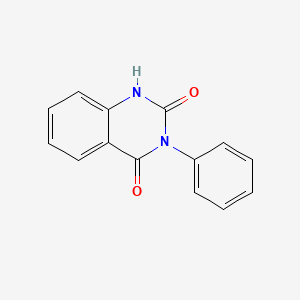

3-Phenyl-2,4(1H,3H)-quinazolinedione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQNJNLXFVJFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209052 | |

| Record name | 2,4(1H,3H)-Quinazolinedione, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-23-6 | |

| Record name | 3-Phenylquinazoline-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 603-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 603-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Quinazolinedione, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLQUINAZOLINE-2,4-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54UPR9JB8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-2,4(1H,3H)-quinazolinedione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinazolinedione Scaffold

The quinazolinedione ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The derivatization of this core structure, particularly at the N-1 and N-3 positions, allows for the fine-tuning of its pharmacological profile. 3-Phenyl-2,4(1H,3H)-quinazolinedione serves as a key intermediate and a foundational molecule for the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis and detailed characterization, offering field-proven insights for researchers in drug discovery and development.

Synthetic Pathways: A Strategic Approach to this compound

The construction of the this compound scaffold can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired yield, and scalability. A prevalent and efficient method involves the cyclocondensation reaction of an appropriate anthranilic acid derivative with an isocyanate.

A highly effective and commonly employed strategy involves the reaction of isatoic anhydride with phenyl isocyanate. Isatoic anhydride serves as a convenient and stable precursor to the reactive o-carboxyphenyl isocyanate intermediate in solution.[1][2] This approach is advantageous due to the commercial availability of the starting materials and the generally clean reaction profile.

An alternative, well-established method is the Niementowski quinazoline synthesis, which involves the reaction of anthranilic acids with amides at high temperatures.[3] While historically significant, this method can sometimes lead to lower yields and the formation of byproducts due to the harsh reaction conditions.[4] Microwave-assisted synthesis has been explored to improve reaction times and yields for quinazolinone derivatives.[3][5]

Below is a detailed protocol for the synthesis of this compound via the reaction of isatoic anhydride and phenyl isocyanate.

Experimental Protocol: Synthesis from Isatoic Anhydride and Phenyl Isocyanate

This protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

Isatoic Anhydride

-

Phenyl Isocyanate

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Hydrochloric Acid (1 M)

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

-

Reflux condenser

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.

-

Addition of Reagents: To this solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of phenyl isocyanate (1.1 equivalents) at room temperature. The triethylamine acts as a base to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Precipitation: Acidify the aqueous mixture with 1 M HCl to a pH of approximately 2-3. This will precipitate the crude product.

-

Isolation and Purification: Filter the solid precipitate, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous DMF: The use of an anhydrous solvent is crucial to prevent the hydrolysis of isatoic anhydride and phenyl isocyanate, which would lead to undesired side products.

-

Triethylamine: This tertiary amine base facilitates the initial ring-opening of isatoic anhydride and subsequent reaction with the isocyanate without competing as a nucleophile itself.

-

Acidification: The final product is soluble in basic media; therefore, acidification is necessary to precipitate it from the reaction mixture for isolation.

-

Recrystallization: This is a standard purification technique to remove any unreacted starting materials or byproducts, yielding a product of high purity suitable for further use and characterization.

Caption: Synthetic workflow for this compound.

Characterization: A Multi-faceted Approach to Structural Elucidation

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

| Technique | Expected Observations |

| Melting Point | A sharp melting point in the range of 281-283 °C is indicative of high purity.[6] |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.1-8.1 ppm. The N-H proton may appear as a broad singlet, though its presence and chemical shift can be solvent-dependent. |

| ¹³C NMR | Characteristic signals for the two carbonyl carbons (C=O) of the quinazolinedione ring will be observed in the downfield region of the spectrum. Aromatic carbons will also be present. |

| IR Spectroscopy | Strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations will be prominent in the region of 1650-1740 cm⁻¹. N-H stretching vibrations may be observed around 3100-3450 cm⁻¹.[7][8] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (238.24 g/mol ).[8][9] |

Detailed Protocol: ¹H NMR Spectroscopy

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 or 500 MHz)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing and Interpretation:

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts (δ in ppm), splitting patterns (multiplicity), and coupling constants (J in Hz) to assign the signals to the specific protons in the molecule.

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has provided a detailed, experience-driven framework for the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic route and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this important chemical entity. The protocols and insights presented herein are designed to be self-validating, ensuring a high degree of success and reproducibility in the laboratory. This foundational knowledge is crucial for the subsequent exploration of this scaffold in the development of novel and effective therapeutic agents.

References

- 1. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 603-23-6 [amp.chemicalbook.com]

- 7. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 9. This compound | 603-23-6 [chemicalbook.com]

Spectroscopic Analysis of 3-Phenyl-2,4(1H,3H)-quinazolinedione: A Technical Guide

Introduction

3-Phenyl-2,4(1H,3H)-quinazolinedione is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, the quinazolinedione scaffold, is found in a variety of biologically active molecules.[1][2] Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. This technical guide provides an in-depth analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the spectral data and the underlying principles of each analytical method. The experimental protocols and data interpretation are presented to be self-validating, ensuring scientific integrity and trustworthiness.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the atoms is provided to facilitate the discussion of the NMR data.

References

An In-Depth Technical Guide to the Crystal Structure of 3-Phenyl-2,4(1H,3H)-quinazolinedione

Abstract

This technical guide provides a comprehensive framework for understanding the solid-state characteristics of 3-Phenyl-2,4(1H,3H)-quinazolinedione, a key scaffold in modern medicinal chemistry. While a definitive, publicly archived crystal structure for this specific molecule is not available, this document leverages crystallographic data from closely related analogs and established methodologies to present a detailed analysis of its expected structural features. We will explore the validated synthesis and crystallization protocols, the standard workflow for single-crystal X-ray diffraction, the anticipated molecular conformation and intermolecular packing motifs, and the critical implications of these structural insights for rational drug design. This guide is designed to be a practical resource, grounding its analysis in the principles of physical chemistry and crystallographic science to empower researchers in their drug discovery efforts.

The Quinazolinedione Scaffold: A Cornerstone of Medicinal Chemistry

The quinazoline ring system, and specifically the quinazoline-2,4(1H,3H)-dione core, represents a "privileged scaffold" in drug discovery. Its rigid, bicyclic structure provides a robust platform for the precise spatial arrangement of functional groups, enabling targeted interactions with a multitude of biological receptors. The literature extensively documents the diverse pharmacological activities of quinazolinedione derivatives, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2]

The subject of this guide, this compound, is a foundational analog in this class. The introduction of a phenyl group at the N-3 position is a common substitution pattern used to explore a critical hydrophobic pocket in many enzyme active sites. For instance, derivatives of this scaffold have been designed as potent dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, key targets in oncology.[3] A thorough understanding of its three-dimensional structure is therefore not merely an academic exercise; it is a prerequisite for effective structure-based drug design, enabling more accurate computational modeling, lead optimization, and the development of next-generation therapeutics.

Experimental Framework: From Synthesis to Single Crystal

The successful elucidation of a crystal structure is contingent upon the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described herein are self-validating, representing field-proven methodologies for this class of compounds.

Synthesis of this compound

The synthesis of this compound is reliably achieved via a cyclocondensation reaction. The choice of this pathway is dictated by its efficiency, high yields, and the commercial availability of the starting materials.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1.0 eq) and phenyl isothiocyanate (1.1 eq) in a high-boiling point solvent such as absolute ethanol. The slight excess of the isothiocyanate ensures the complete consumption of the limiting anthranilic acid.

-

Reaction: Add a catalytic amount of a base, such as triethylamine, to the mixture.[4] Heat the reaction mixture to reflux (approx. 70-80°C) and maintain for 24 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Intermediate Formation: The initial reaction forms a thiourea intermediate.

-

Cyclization: To induce cyclization and form the quinazolinedione ring, the intermediate is typically treated further, for example, by reacting with methyl iodide in DMF to facilitate the final ring closure.[4]

-

Isolation and Purification: After cooling to room temperature, the product often precipitates from the solution. The crude solid is collected by vacuum filtration, washed with cold solvent (e.g., ethanol) to remove soluble impurities, and dried. For ultimate purity, recrystallization from a suitable solvent like ethanol or a mixture of DMF and water is performed.

Caption: Generalized synthetic workflow for this compound.

Single Crystal Growth: The Art and Science

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to create a condition of slow, controlled supersaturation that allows molecules to assemble into a highly ordered lattice.

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For this class of molecules, DMF, ethanol, or acetone are excellent starting points.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent, gently warming if necessary to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This step is critical to remove any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: The solvent will slowly evaporate over several days to weeks, gradually increasing the solute concentration and leading to the formation of single crystals.

Structural Elucidation by Single-Crystal X-ray Diffraction

The following section outlines the standard workflow for analyzing a grown crystal to determine its atomic structure.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystal Structure and Molecular Features

Based on the analysis of published crystal structures of closely related analogs, such as 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one, we can confidently predict the key structural features of this compound.[5][6]

Expected Crystallographic Parameters

The compound is expected to crystallize in a common centrosymmetric space group, such as P2₁/c (monoclinic) or P-1 (triclinic), which are prevalent for organic molecules.

Table 1: Representative Crystallographic Data for a Quinazolinedione Analog (Data is for C22H16N2O2, a related derivative, and serves as an illustrative example)[5][6]

| Parameter | Expected Value Range/Type | Rationale |

| Crystal System | Monoclinic or Triclinic | Common for non-chiral organic molecules. |

| Space Group | P2₁/c or P-1 | Centrosymmetric groups are statistically favored. |

| Z (Molecules/Unit Cell) | 2 or 4 | Typical for packing of medium-sized organic molecules. |

| Hydrogen Bonding | N-H···O | The N1-H is a strong H-bond donor; C2=O and C4=O are acceptors. |

| Other Interactions | C-H···π, π-π stacking | Aromatic rings promote these weaker, structure-directing interactions. |

Molecular Conformation

The core quinazolinedione ring system is expected to be nearly planar. The most significant conformational variable is the dihedral angle between this planar core and the N-3 phenyl ring. In related structures, this angle is substantial (e.g., 81.25° in a similar analog), indicating a significant twist.[5] This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen at the C-4 position. This non-planar conformation is critical as it dictates the shape of the molecule and how it presents its features to a biological target.

Intermolecular Interactions & Crystal Packing

In the solid state, molecules do not exist in isolation. They pack together to form a stable, low-energy lattice, driven by a network of non-covalent interactions.

-

Hydrogen Bonding: The most dominant interaction is predicted to be a classic N-H···O hydrogen bond. The N1-H group will act as a hydrogen bond donor to one of the carbonyl oxygens (C2=O or C4=O) of a neighboring molecule. This interaction is strong and highly directional, often leading to the formation of infinite chains or discrete dimers within the crystal lattice.

-

π-π Stacking: The presence of two aromatic ring systems (the fused benzene ring of the quinazolinedione and the N-3 phenyl group) makes π-π stacking interactions highly probable. These interactions, where the electron clouds of the rings overlap, will play a significant role in the overall packing efficiency and stability of the crystal.

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic C-H donors and carbonyl acceptors, will further stabilize the three-dimensional network.

Caption: Predicted primary intermolecular interactions governing crystal packing.

Implications for Structure-Based Drug Design

A detailed understanding of the crystal structure, even a predicted one grounded in solid data from analogs, is invaluable for the drug development professional.

-

Conformational Analysis: The experimentally observed (or confidently predicted) dihedral angle of the N-3 phenyl ring provides a low-energy, validated starting conformation for computational docking and virtual screening experiments. This is far more reliable than relying solely on computationally generated conformers.

-

Pharmacophore Modeling: The structure confirms the precise 3D arrangement of key pharmacophoric features: the hydrogen bond donor (N1-H), hydrogen bond acceptors (C=O groups), and the hydrophobic phenyl moiety. This information is essential for building accurate pharmacophore models to identify new active compounds.

-

Rational Analogue Design: The crystal structure reveals which vectors are available for substitution. For example, modifying the N-3 phenyl ring with substituents (e.g., at the para-position) can be done with a clear understanding of the potential for steric clashes with the parent scaffold or neighboring molecules in a binding pocket. This allows for the rational design of derivatives with improved potency or altered physical properties.[3][4][7]

Conclusion

While the specific crystal structure of this compound awaits deposition in public databases, a robust and scientifically sound model of its solid-state properties can be constructed. By integrating proven synthetic and crystallographic methodologies with data from closely related analogs, we can confidently predict a structure characterized by a twisted N-phenyl conformation and a packing arrangement dominated by N-H···O hydrogen bonds and π-π stacking. This detailed structural hypothesis serves as a powerful tool for medicinal chemists, providing the critical insights needed to guide computational modeling, interpret structure-activity relationships, and rationally design the next generation of quinazolinedione-based therapeutics.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

The Quinazolinedione Core: A Journey from Serendipitous Discovery to a Renaissance in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinedione scaffold, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry. Its journey from an early, unassuming synthesis to its notorious association with the sedative-hypnotic methaqualone, and its current resurgence in various therapeutic areas, offers a compelling narrative of chemical ingenuity, pharmacological discovery, and the perpetual quest for novel therapeutics. This guide provides an in-depth exploration of the initial discovery and storied history of quinazolinedione compounds, offering field-proven insights and detailed methodologies for the modern researcher.

Part 1: The Genesis of a Scaffold: Early Discoveries and Foundational Syntheses

The story of the quinazolinedione core begins not with the dione itself, but with the broader quinazoline family. The first foray into this chemical space was in 1869 by the German chemist Peter Griess, who synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen with anthranilic acid.[1][2] This initial discovery laid the groundwork for future explorations into this novel heterocyclic system.

It wasn't until 1895 that the parent quinazoline molecule was synthesized by August Bischler and Lang via the decarboxylation of its 2-carboxy derivative.[1][3] A more efficient synthesis was later developed by Siegmund Gabriel in 1903.[1] The first synthesis specifically of a quinazolinone is credited to Griess in 1889, in what is now known as the Griess synthesis.[4] This foundational method involves the condensation of anthranilic acid and cyanide in ethanol to yield 2-ethoxy-4(3H)-quinazolinone, which can then be converted to the corresponding 2-amino or 2,4-dione derivatives.[4][5]

Foundational Synthetic Protocols

A cornerstone of early quinazolinone synthesis is the Niementowski quinazoline synthesis , which involves the condensation of anthranilic acids with amides to form 3H-quinazolin-4-ones.[2] This method, while historically significant, often requires high temperatures and long reaction times.[2]

Experimental Protocol: Niementowski Quinazoline Synthesis (Classical Approach)

Objective: To synthesize a 4(3H)-quinazolinone derivative from anthranilic acid and a suitable amide.

Materials:

-

Anthranilic acid

-

Formamide (or other appropriate amide)

-

Heating mantle and reflux condenser

-

Round-bottom flask

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine one molar equivalent of anthranilic acid with an excess of formamide.

-

Heat the mixture under reflux at 120-130°C for 4-5 hours. The reaction proceeds via an o-amidobenzamide intermediate with the elimination of water.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4(3H)-quinazolinone.

Causality Behind Experimental Choices: The use of excess formamide serves as both a reactant and a solvent. The high reaction temperature is necessary to overcome the activation energy for the condensation and cyclization steps.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Anthranilic Acid] --"FormamideHeat"--> B(o-Amidobenzamide Intermediate); B --"Cyclization(Dehydration)"--> C[4(3H)-Quinazolinone]; }

Caption: Niementowski Quinazoline Synthesis Workflow.

Part 2: The Rise and Fall of a Blockbuster: The Story of Methaqualone

The most famous—and infamous—member of the quinazolinone family is undoubtedly methaqualone. Its discovery was a classic case of serendipity in drug development. In 1951, Indra Kishore Kacker and Syed Husain Zaheer in India synthesized 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone while searching for new antimalarial drugs.[6][7][8] Although ineffective against malaria, the compound's potent sedative-hypnotic and muscle relaxant properties were identified in 1955.[6][7]

Patented in the United States in 1962, methaqualone was marketed under brand names such as Quaalude and Sopor.[6] It was initially touted as a safer alternative to barbiturates for treating insomnia and anxiety.[9][10] By the early 1970s, it had become one of the most prescribed sedatives in the United States and Europe.[9]

However, its popularity as a recreational drug, known as "ludes" or "disco biscuits," soared due to its euphoric and disinhibiting effects.[6] The high potential for abuse, addiction, and overdose soon became apparent.[9][11] An overdose of methaqualone can lead to delirium, convulsions, coma, and death, with effects resembling barbiturate poisoning but with more pronounced motor difficulties.[6] This led to its withdrawal from medical use and its classification as a Schedule I controlled substance in the United States in 1982.[9][11]

Mechanism of Action: A Unique GABAergic Modulator

Methaqualone exerts its effects primarily by acting as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[6] This mechanism is similar to that of benzodiazepines and barbiturates.[6][12] However, methaqualone binds to a distinct site on the GABA-A receptor complex, different from those of benzodiazepines and barbiturates.[6] This unique interaction explains its distinct pharmacological profile. Unlike most benzodiazepines, methaqualone can also act as a negative allosteric modulator at certain GABA-A receptor subtypes, which may contribute to its complex effects.[6]

Caption: Mechanism of Action at the GABA-A Receptor.

Part 3: The Quinazolinedione Renaissance: Modern Drug Discovery and Future Perspectives

Despite the checkered history of methaqualone, the quinazolinedione scaffold has undergone a significant renaissance in modern drug discovery. Its rigid structure and synthetic tractability make it a "privileged scaffold" for developing novel therapeutic agents across a wide range of diseases.[13]

Recent research has demonstrated the potential of quinazolinedione derivatives as:

-

Antibacterial Agents: Novel quinazoline-2,4(1H,3H)-dione derivatives have shown promising activity against various bacterial strains.[14]

-

Anticancer Agents: Derivatives of quinazoline-2,4(1H,3H)-dione have been designed and synthesized as potent inhibitors of poly(ADP-ribose) polymerase (PARP-1/2), a key target in cancer therapy.[15]

-

Redox Modulators: Certain quinazolinediones have been identified as redox modulators that can selectively induce ROS-mediated cell death in cancer cells, offering a potential new therapeutic strategy for cancers like pancreatic cancer.[16]

The synthesis of these modern derivatives has also evolved. While classical methods are still employed, contemporary approaches such as microwave-assisted synthesis offer significant advantages, including reduced reaction times and improved yields.[2]

Summary of Key Quinazolinedione Compounds and Their Milestones

| Compound/Class | Year of Discovery/Key Development | Significance |

| 2-Cyano-3,4-dihydro-4-oxoquinazoline | 1869 | First synthesized quinazoline derivative.[1] |

| Quinazolinone Core | 1889 | First synthesis via the Griess method.[4] |

| Methaqualone | 1951 | Synthesized during antimalarial research.[6][7] |

| Sedative Properties of Methaqualone | 1955 | Identified, leading to its clinical development.[6] |

| Methaqualone (Quaalude) Patented in US | 1962 | Became a widely prescribed sedative-hypnotic.[6] |

| Methaqualone Scheduled as a Controlled Substance | 1982 | Withdrawn from medical use due to high abuse potential.[9] |

| Modern Quinazolinedione Derivatives | 2000s-Present | Investigated as antibacterial, anticancer, and other therapeutic agents.[14][15][16] |

Conclusion

The history of quinazolinedione compounds is a testament to the dynamic and often unpredictable nature of drug discovery. From the foundational syntheses of the 19th century to the rise and fall of methaqualone and the current resurgence of the scaffold in diverse therapeutic areas, the quinazolinedione core continues to be a source of inspiration for medicinal chemists. The insights gained from its past, particularly the lessons from methaqualone, underscore the critical importance of rigorous pharmacological evaluation. As synthetic methodologies become more sophisticated and our understanding of disease biology deepens, the quinazolinedione scaffold is poised to yield a new generation of safer and more effective medicines, solidifying its legacy as a truly privileged structure in the pharmacopeia.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methaqualone - Wikipedia [en.wikipedia.org]

- 7. britannica.com [britannica.com]

- 8. acgpubs.org [acgpubs.org]

- 9. northpointrecovery.com [northpointrecovery.com]

- 10. banyantreatmentcenter.com [banyantreatmentcenter.com]

- 11. addictionwellness.com [addictionwellness.com]

- 12. Barbiturate - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Design and discovery of novel quinazolinedione-based redox modulators as therapies for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenyl-2,4(1H,3H)-quinazolinedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-2,4(1H,3H)-quinazolinedione is a heterocyclic organic compound that has garnered significant interest in the field of medicinal chemistry. As a derivative of quinazoline-2,4(1H,3H)-dione, this molecule serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. The quinazolinedione core is a privileged structure, appearing in numerous biologically active compounds with a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] The presence of a phenyl group at the N-3 position significantly influences its steric and electronic properties, which in turn dictates its interaction with biological targets.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Core Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 238.24 g/mol | [3][4] |

| Melting Point | 274.2-276.6 °C | [5] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO; sparingly soluble in ethanol and methanol. | Inferred from experimental procedures[5][6] |

| pKa (predicted) | ~7.5 (acidic N-H), ~1.5 (basic C=O) | General knowledge of similar structures |

| LogP (predicted) | ~2.5 | General knowledge of similar structures |

Note: Predicted values for pKa and LogP are based on the analysis of the structure and data for analogous compounds and should be confirmed by experimental determination.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the cyclocondensation of an anthranilic acid derivative with a phenyl isocyanate. This method is efficient and allows for a variety of substitutions on both the quinazoline and phenyl rings.

Experimental Protocol: Synthesis from Anthranilic Acid and Phenyl Isocyanate

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Anthranilic acid

-

Phenyl isocyanate

-

Pyridine (anhydrous)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve anthranilic acid (1.37 g, 10 mmol) in anhydrous pyridine (20 mL).

-

Addition of Phenyl Isocyanate: To the stirring solution, add phenyl isocyanate (1.19 g, 10 mmol) dropwise at room temperature. The addition should be slow to control any exothermic reaction.

-

Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid (100 mL). This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining salts.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a white crystalline solid.[6]

-

Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Causality Behind Experimental Choices:

-

Pyridine as Solvent and Base: Pyridine serves as a polar aprotic solvent to dissolve the reactants and also acts as a base to facilitate the initial nucleophilic attack of the amino group of anthranilic acid on the isocyanate.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization step, leading to the formation of the stable quinazolinedione ring.

-

Acidic Workup: The use of hydrochloric acid is crucial for neutralizing the basic pyridine and precipitating the product, which is insoluble in the acidic aqueous medium.

-

Recrystallization from Ethanol: Ethanol is an excellent solvent for recrystallization as it effectively dissolves the compound at high temperatures and allows for the formation of pure crystals upon cooling, leaving impurities behind in the solution.

Reaction Mechanism

The synthesis proceeds through a two-step mechanism:

-

Nucleophilic Addition: The amino group of anthranilic acid acts as a nucleophile and attacks the electrophilic carbon of the phenyl isocyanate, forming an N,N'-disubstituted urea intermediate.

-

Intramolecular Cyclization: Under thermal conditions, the carboxylic acid group of the urea intermediate undergoes an intramolecular nucleophilic acyl substitution with the adjacent amide nitrogen, followed by dehydration to form the stable six-membered quinazolinedione ring.

Diagram of the Synthesis Pathway

Caption: Synthesis of this compound.

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following data is based on reported spectra of the parent compound and closely related analogs.[5][7]

-

¹H NMR (DMSO-d₆, 500 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the quinazoline ring will appear as a set of multiplets in the downfield region (δ 7.0-8.5 ppm). The protons of the N-phenyl group will also resonate in this region. The NH proton of the quinazolinedione ring typically appears as a broad singlet at a very downfield chemical shift (δ > 11 ppm).[5][8]

-

¹³C NMR (DMSO-d₆, 126 MHz): The carbon NMR spectrum will display signals for the two carbonyl carbons of the dione system in the range of δ 150-165 ppm. The remaining aromatic carbons will appear between δ 115-140 ppm.[5][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the two carbonyl groups in the region of 1650-1720 cm⁻¹. The N-H stretching vibration will be observed as a broad band around 3200-3400 cm⁻¹. Characteristic C-H stretching and bending vibrations for the aromatic rings will also be present.[9]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 238.24). Fragmentation patterns will be consistent with the loss of CO and other fragments from the quinazolinedione and phenyl rings.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in the development of a multitude of therapeutic agents due to its ability to interact with a variety of biological targets.

-

Anticancer Activity: Numerous derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds have been shown to act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., VEGFR-2 and c-Met).[10] The phenyl group at the N-3 position can be readily modified to optimize binding to the active sites of these enzymes.

-

Antibacterial Agents: The quinazolinedione nucleus is also a key pharmacophore in the design of novel antibacterial agents. Derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[1]

-

Other Therapeutic Areas: The versatility of the scaffold has led to its exploration in other therapeutic areas, including as anti-inflammatory, anticonvulsant, and analgesic agents.[2] The ability to easily synthesize a diverse library of derivatives makes it an attractive starting point for high-throughput screening and lead optimization campaigns.

Conclusion

This compound is a molecule of significant importance in medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and broad spectrum of biological activities make it an invaluable scaffold for the development of new drugs. This guide provides the essential technical information for researchers and scientists working with this promising compound, facilitating its further exploration in the quest for novel and effective therapies.

References

- 1. US5710319A - Process for the preparation of substituted quinazoline-2,4-diones - Google Patents [patents.google.com]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 7. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacology of 3-Phenyl-2,4(1H,3H)-quinazolinedione: A Technical Guide to its Mechanism of Action

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Versatile Scaffold

This technical guide offers an in-depth exploration of the mechanism of action of 3-Phenyl-2,4(1H,3H)-quinazolinedione and its derivatives, a class of compounds demonstrating significant therapeutic potential across a spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and analgesic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular interactions and signaling pathways modulated by this versatile chemical scaffold.

Introduction: The Quinazolinedione Core - A Privileged Structure in Medicinal Chemistry

The quinazoline ring system, particularly the 2,4-dione substituted variant, represents a "privileged structure" in medicinal chemistry, owing to its ability to interact with a wide array of biological targets. The addition of a phenyl group at the 3-position further enhances its pharmacological promiscuity, leading to a diverse range of biological responses. This guide will dissect the key mechanisms through which this compound and its analogs exert their therapeutic effects.

Anticancer Activity: Dual Inhibition of Receptor Tyrosine Kinases

A significant body of research has focused on the anticancer properties of this compound derivatives. The primary mechanism underlying this activity is the dual inhibition of key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met).

Molecular Targets: VEGFR-2 and c-Met

Dysregulation of both VEGFR-2 and c-Met signaling pathways is a hallmark of many human cancers.[1] this compound derivatives have been designed to bind to the ATP-binding site within the kinase domain of these receptors, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[2] Docking studies have revealed that the α-oxo moiety in the quinazoline ring can form a crucial hydrogen bond with the Met1160 residue in the adenine region of c-Met TK.[2]

Signaling Pathways

Inhibition of VEGFR-2 and c-Met by these compounds disrupts critical signaling pathways essential for tumor growth and survival, including:

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K-AKT Pathway: This pathway is a key regulator of cell survival and apoptosis.

By blocking these pathways, this compound derivatives can effectively inhibit angiogenesis, tumor growth, and metastasis.

Caption: Inhibition of VEGFR-2 and c-Met by this compound.

Experimental Validation: In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound derivatives against VEGFR-2 and c-Met can be quantified using in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common method.

Table 1: Inhibitory Activity of Representative this compound Derivatives

| Compound | Target Kinase | IC50 (nM) |

| Derivative 3e | VEGFR-2 | 83[2] |

| Derivative 3e | c-Met | 48[2] |

| Derivative 3c | c-Met | 74[2] |

-

Reagent Preparation: Prepare Kinase Buffer, recombinant VEGFR-2 or c-Met kinase, Poly(Glu,Tyr) substrate, and ATP solution.

-

Compound Dilution: Prepare serial dilutions of the test compound (this compound derivative) in Kinase Buffer with a low percentage of DMSO (typically ≤1%).

-

Assay Plate Setup: Add the diluted inhibitor or vehicle control (DMSO) to the wells of a white 96-well or 384-well plate.

-

Enzyme Addition: Add the diluted kinase to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Anticonvulsant Activity: Modulation of GABA-A Receptors

The anticonvulsant properties of quinazolinedione derivatives are primarily attributed to their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.

Molecular Target: GABA-A Receptor Benzodiazepine Site

Derivatives of this compound are proposed to act as positive allosteric modulators of the GABA-A receptor, likely at the benzodiazepine binding site. This enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability. The use of flumazenil, a known benzodiazepine antagonist, can be used to confirm this mechanism in vivo.

Caption: Positive allosteric modulation of the GABA-A receptor.

Experimental Validation: Radioligand Binding Assay

The affinity of this compound derivatives for the benzodiazepine binding site on the GABA-A receptor can be determined using a competitive radioligand binding assay with [3H]Flunitrazepam.[3]

-

Membrane Preparation: Prepare synaptic membranes from whole rat brains (excluding cerebellum).[3]

-

Incubation Mixture: In a final volume of 1 mL, combine the membrane preparation, [3H]Flunitrazepam (e.g., 1 nM), and varying concentrations of the test compound in a suitable buffer (e.g., Na-K phosphate buffer, pH 7.4).[3]

-

Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known benzodiazepine, such as 10 µM diazepam.[3]

-

Incubation: Incubate the mixtures for 60 minutes at 25°C.[3]

-

Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).

Anti-inflammatory and Analgesic Activities: Emerging Mechanisms

While the anticancer and anticonvulsant mechanisms are relatively well-characterized, the pathways underlying the anti-inflammatory and analgesic effects of this compound are still under active investigation.

Potential Anti-inflammatory Mechanisms

-

Inhibition of NF-κB Signaling: Some quinazoline derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of nuclear factor κB (NF-κB), a key regulator of the inflammatory response.[4]

-

Modulation of Cytokine Production: Certain quinazoline-2,4(1H,3H)-dione derivatives have been found to inhibit the synthesis of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6) in macrophages.[5]

Potential Analgesic Mechanisms

-

COX-2 Inhibition: Molecular docking studies suggest that some quinazolinone derivatives may exert their analgesic effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins which are mediators of pain and inflammation.

Further research is required to fully elucidate the specific molecular targets and signaling pathways involved in the anti-inflammatory and analgesic actions of this compound.

Conclusion and Future Directions

This compound represents a highly versatile and pharmacologically significant scaffold. Its derivatives have demonstrated compelling activity as anticancer agents through the dual inhibition of VEGFR-2 and c-Met, and as anticonvulsants via positive allosteric modulation of the GABA-A receptor. The emerging anti-inflammatory and analgesic properties further underscore the therapeutic potential of this compound class.

Future research should focus on:

-

Elucidating the detailed downstream signaling consequences of VEGFR-2 and c-Met inhibition.

-

Identifying the specific subtypes of GABA-A receptors targeted by these compounds.

-

Conclusively identifying the molecular targets responsible for the anti-inflammatory and analgesic effects.

-

Optimizing the structure of this compound to develop more potent and selective drug candidates with improved pharmacokinetic and safety profiles.

This technical guide provides a solid foundation for understanding the multifaceted mechanism of action of this compound, paving the way for the continued development of novel therapeutics based on this promising chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. mdpi.com [mdpi.com]

- 5. Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione from anthranilic acid

An In-Depth Technical Guide to the Synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione from Anthranilic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. The primary synthetic route detailed herein involves the reaction of anthranilic acid with phenyl isocyanate. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and discusses critical process parameters, potential side reactions, and characterization of the final product. The objective is to equip researchers with the foundational knowledge and practical insights required for the successful and efficient synthesis of this valuable compound.

Introduction: The Significance of the Quinazolinedione Scaffold

The quinazoline and quinazolinone core structures are of considerable interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1] These scaffolds are privileged structures, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3][4][5][6] Specifically, the 2,4(1H,3H)-quinazolinedione framework is a component of several clinical candidates and approved drugs, acting on various biological targets.[7]

This compound serves as a crucial intermediate and a target molecule in the development of novel therapeutics. Its synthesis from readily available starting materials like anthranilic acid is a fundamental transformation for chemists in the field. This guide focuses on the most direct and common approach: the condensation of anthranilic acid with phenyl isocyanate, followed by intramolecular cyclization.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step sequence initiated by the formation of a urea intermediate, which subsequently undergoes an intramolecular cyclocondensation. Understanding this mechanism is paramount for optimizing reaction conditions and minimizing byproduct formation.

Step 1: Nucleophilic Acyl Addition to form N-(2-carboxyphenyl)-N'-phenylurea

The reaction commences with the nucleophilic attack of the primary amino group (-NH₂) of anthranilic acid on the highly electrophilic carbonyl carbon of phenyl isocyanate. The lone pair of electrons on the nitrogen atom initiates the bond formation, leading to a zwitterionic intermediate that rapidly rearranges to form the stable substituted urea derivative, N-(2-carboxyphenyl)-N'-phenylurea. This reaction is typically fast and exothermic.

Step 2: Intramolecular Cyclocondensation

The second step is the critical ring-closing reaction. Under thermal conditions, the carboxylic acid group of the urea intermediate undergoes an intramolecular condensation with the adjacent N-H of the urea moiety. This process involves the elimination of a molecule of water (H₂O) to form the stable, six-membered heterocyclic ring of the quinazolinedione system. The driving force for this reaction is the formation of the thermodynamically stable aromatic-fused heterocyclic system.

Below is a diagram illustrating the overall reaction pathway.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Grade | Molar Mass ( g/mol ) | Notes |

| Anthranilic Acid | ≥99% | 137.14 | Starting material. |

| Phenyl Isocyanate | ≥98% | 119.12 | Highly reactive, handle with care. |

| Dimethylformamide (DMF) | Anhydrous | 73.09 | Reaction solvent. |

| Deionized Water | - | 18.02 | For precipitation. |

| Ethanol | Reagent Grade | 46.07 | For washing/recrystallization. |

Step-by-Step Procedure

The following workflow outlines the key stages of the synthesis, from reaction setup to product purification.

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve anthranilic acid (5.0 g, 36.4 mmol) in 25 mL of anhydrous dimethylformamide (DMF).

-

Reagent Addition: While stirring at room temperature, add phenyl isocyanate (4.5 g, 38.2 mmol, ~1.05 equivalents) dropwise to the solution over 10 minutes. A slight exotherm may be observed. The formation of the urea intermediate often results in a thicker slurry.

-

Cyclization: Heat the reaction mixture in an oil bath to 120-130 °C. Maintain this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the flask to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 200 mL of crushed ice and water, while stirring vigorously. A solid precipitate will form.

-

Isolation: Isolate the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF, followed by a wash with cold ethanol (2 x 20 mL) to remove unreacted starting materials.

-

Drying: Transfer the solid product to a watch glass and dry in a vacuum oven at 60-70 °C overnight or until a constant weight is achieved.

Results and Discussion

Expected Outcomes and Characterization

The procedure should yield this compound as a white to off-white solid.

| Parameter | Expected Value | Rationale / Method |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Yield | 75-85% (Theoretical: ~8.7 g) | Gravimetric Analysis |

| Melting Point | 279-281 °C | Melting Point Apparatus |

| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1710 (C=O, amide), ~1660 (C=O, urea), ~1600, 1480 (Ar C=C) | Infrared Spectroscopy |

| ¹H NMR (DMSO-d₆) | δ 11.6 (s, 1H, NH), δ 7.2-8.0 (m, 9H, Ar-H) | NMR Spectroscopy |

Causality of Experimental Choices

-

Choice of Phenyl Isocyanate: Phenyl isocyanate is the reagent of choice as it directly introduces the N-phenyl group and provides the necessary carbonyl group for the dione structure in a single, efficient step.

-

Solvent Selection: Anhydrous DMF is an ideal solvent because it is polar aprotic, has a high boiling point suitable for the thermal cyclization step, and effectively dissolves the reactants and the urea intermediate.

-

Temperature Control: The initial addition is performed at room temperature to control the exothermic formation of the urea. The subsequent heating to 120-130 °C is critical to provide the activation energy for the dehydration and cyclization step, driving the reaction to completion.

-

Work-up Procedure: Pouring the reaction mixture into ice-water serves a dual purpose: it quenches the reaction and precipitates the organic product, which has low solubility in water. Washing with water and ethanol removes water-soluble impurities (DMF) and more organic-soluble starting materials, respectively.

Potential Side Reactions and Troubleshooting

-

Incomplete Cyclization: If the reaction is not heated for a sufficient duration or at a high enough temperature, the isolated product may be contaminated with the N-(2-carboxyphenyl)-N'-phenylurea intermediate.

-

Solution: Monitor the reaction by TLC until the starting urea spot disappears. If necessary, extend the reaction time or slightly increase the temperature.

-

-

Formation of 2-Anilino-3,1,4-benzoxazone: A potential side reaction involves the cyclization of the intermediate through the carboxylic acid oxygen attacking the isocyanate carbon before urea formation is complete, or rearrangement of the urea intermediate.[8]

-

Solution: Controlled, dropwise addition of the isocyanate and maintaining the correct stoichiometry helps favor the desired urea formation pathway.

-

Conclusion

The and phenyl isocyanate is an efficient and reliable method for producing this important heterocyclic compound. The reaction proceeds through a well-understood mechanism involving the formation and subsequent thermal cyclization of a urea intermediate. By carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, high yields of the pure product can be consistently achieved. This guide provides the necessary theoretical and practical framework for researchers to successfully implement this synthesis in a laboratory setting.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 2,4 (1H, 3H)-quinazolinedione derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Part 1: Unveiling the Potential of 3-Phenyl-2,4(1H,3H)-quinazolinedione

An In-Depth Technical Guide to In Silico Studies of 3-Phenyl-2,4(1H,3H)-quinazolinedione

This guide provides a comprehensive overview of the application of in silico methodologies to investigate the therapeutic potential of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational tools to accelerate the discovery and optimization of novel drug candidates based on the quinazolinedione scaffold.

Chemical Identity and Synthesis

This compound is a heterocyclic organic compound with the molecular formula C14H10N2O2.[1] It belongs to the quinazolinedione class of compounds, which are known for their diverse pharmacological activities.[2][3] The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often involving the condensation of anthranilic acid derivatives with appropriate reagents.[4] Several methods for the synthesis of the quinazolinedione scaffold have been reported, highlighting the accessibility of this chemical moiety for medicinal chemistry exploration.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 603-23-6 | [1] |

| Molecular Formula | C14H10N2O2 | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Melting Point | 281-283 °C | [1] |

A Spectrum of Biological Activities

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[3] These activities include anticonvulsant, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[6][7][8][9][10][11] The diverse therapeutic potential of this scaffold makes it an attractive starting point for drug discovery programs.

Specifically, derivatives of this compound have shown promise in several key therapeutic areas:

-

Anticonvulsant Activity: Several studies have highlighted the potential of quinazolinone derivatives as anticonvulsant agents.[8][12][13][14][15][16][17][18][19] The mechanism of action is often attributed to their interaction with the GABA-A receptor.[8][13]

-

Anticancer Activity: The anticancer properties of quinazolinone derivatives have been extensively investigated.[3][9][20][21][22][23][24] These compounds have been shown to target various proteins involved in cancer progression, such as VEGFR-2, c-Met tyrosine kinases, and PARP-1.[9][21][22]

-

Anti-inflammatory and Analgesic Activity: Certain 3-phenyl-2-substituted-3H-quinazolin-4-ones have demonstrated significant analgesic and anti-inflammatory effects.[11]

-

Antimicrobial and Antiviral Activity: The quinazolinedione scaffold has also been explored for its potential in combating infectious diseases.[6][10][25][26]

The Rationale for In Silico Exploration

Given the broad biological profile of the quinazolinedione scaffold, in silico studies offer a powerful and efficient approach to:

-

Elucidate Mechanisms of Action: Computational methods can predict how these molecules interact with specific biological targets at an atomic level.

-

Guide Lead Optimization: In silico tools can help in designing new derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Prioritize Experimental Studies: By predicting the most promising compounds and their likely biological targets, computational approaches can save significant time and resources in the lab.

-

Predict ADMET Properties: Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for successful drug development.

Part 2: The Computational Chemist's Toolkit: Core In Silico Methodologies

A typical in silico drug discovery workflow involves a series of computational experiments. The following sections outline the key methodologies employed in the study of this compound and its derivatives.

Caption: A generalized workflow for in silico drug discovery.

Ligand Preparation

The first step in any in silico study is the preparation of the small molecule ligand, in this case, this compound. This process involves:

-

2D to 3D Conversion: The 2D chemical structure is converted into a 3D conformation.

-

Energy Minimization: The 3D structure is optimized to its lowest energy state, ensuring a realistic conformation.

-

Charge Assignment: Partial atomic charges are assigned to the atoms of the molecule.

Protein Target Selection and Preparation

The selection of a relevant biological target is crucial for a meaningful in silico study. Based on the known biological activities of quinazolinediones, potential targets include:

-

GABA-A Receptor: For anticonvulsant activity.

-

VEGFR-2, c-Met, PARP-1: For anticancer activity.

-

Cyclooxygenase (COX) enzymes: For anti-inflammatory activity.

Once a target is selected, its 3D structure, typically obtained from the Protein Data Bank (PDB), must be prepared. This involves:

-

Removal of Water and Heteroatoms: Non-essential molecules are removed from the crystal structure.

-

Addition of Hydrogen Atoms: Hydrogens are added to the protein structure.

-

Protonation State Assignment: The protonation states of ionizable residues are determined.

-

Energy Minimization: The protein structure is relaxed to remove any steric clashes.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[20] This method helps in understanding the binding mode and affinity of the ligand for the target protein.

Step-by-Step Molecular Docking Protocol:

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

-

Ligand Docking: The prepared ligand is docked into the defined grid box using a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).[20]

-

Scoring and Ranking: The resulting docking poses are scored and ranked based on their predicted binding affinity.

-

Analysis of Interactions: The best-ranked poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time.[26] This technique can be used to assess the stability of the docked pose and to calculate binding free energies.

Step-by-Step Molecular Dynamics Protocol:

-

System Setup: The ligand-protein complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Minimization and Equilibration: The system is minimized and then gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: A long simulation is run to generate a trajectory of the system's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex, root-mean-square deviation (RMSD), and other dynamic properties.

ADMET Prediction

In silico ADMET prediction tools are used to estimate the pharmacokinetic and toxicological properties of a compound.[22][25] These predictions are valuable for identifying potential liabilities early in the drug discovery process.

Commonly Predicted ADMET Properties:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.

Part 3: Case Study - Anticonvulsant Activity and the GABA-A Receptor

The anticonvulsant activity of quinazolinones is often linked to their interaction with the GABA-A receptor, a ligand-gated ion channel that is the primary target for benzodiazepines.[8][13][16]

Caption: Proposed mechanism of anticonvulsant action via the GABA-A receptor.

Molecular Docking into the GABA-A Receptor

To investigate the binding of this compound to the GABA-A receptor, molecular docking studies can be performed using a homology model or a cryo-EM structure of the receptor. The docking results can reveal the specific binding site and the key amino acid residues involved in the interaction.

Table 2: Hypothetical Docking Results for a this compound Derivative at the GABA-A Receptor

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Tyr159, Phe99, Thr206 |

| Hydrogen Bonds | 1 (with Tyr159) |

| Hydrophobic Interactions | Phenyl ring with Phe99 |

Note: This is a hypothetical table for illustrative purposes.

Part 4: Case Study - Anticancer Activity and Kinase Inhibition

The anticancer potential of quinazolinone derivatives has been linked to their ability to inhibit protein kinases, such as VEGFR-2 and c-Met, which are crucial for tumor growth and angiogenesis.[9]

Dual Inhibition of VEGFR-2 and c-Met

Some 3-phenylquinazolin-2,4(1H,3H)-diones have been designed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases.[9] Molecular docking studies can be employed to understand how these compounds bind to the ATP-binding pocket of both kinases.

Table 3: In Vitro Inhibitory Activity of a Representative 3-Phenylquinazolin-2,4(1H,3H)-dione Derivative

| Target Kinase | IC50 (nM) | Reference |

| VEGFR-2 | 83 | [9] |